2,2,6,6-Tetramethyl-1,4-dioxane

Description

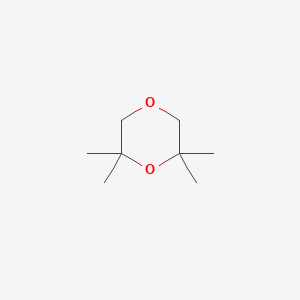

Structure

3D Structure

Properties

CAS No. |

77428-53-6 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2,2,6,6-tetramethyl-1,4-dioxane |

InChI |

InChI=1S/C8H16O2/c1-7(2)5-9-6-8(3,4)10-7/h5-6H2,1-4H3 |

InChI Key |

KGQUOVMJHUFVGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCC(O1)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,6,6 Tetramethyl 1,4 Dioxane

Historical Perspectives on 1,4-Dioxane (B91453) Synthesis

The history of 1,4-dioxane synthesis is rooted in the development of industrial chemistry. First synthesized in 1863 by the French chemist Charles-Adolphe Wurtz, 1,4-dioxane did not see large-scale production until the 1950s. researchgate.netwikipedia.org Its primary application for many years was as a stabilizer for chlorinated solvents, particularly 1,1,1-trichloroethane, to prevent their decomposition and reaction with aluminum containers. wikipedia.orgfrancis-press.com

The most significant industrial method for producing 1,4-dioxane is the acid-catalyzed dehydration and cyclization of diethylene glycol. wikipedia.orgmasterorganicchemistry.com This process typically employs strong acids like sulfuric acid or phosphoric acid at elevated temperatures. masterorganicchemistry.com Another key industrial route involves the catalyzed cyclo-dimerization of ethylene (B1197577) oxide. masterorganicchemistry.comgoogle.com These historical methods, while effective for the unsubstituted ring, highlight the core chemical transformations—dehydration and cyclization—that are foundational to forming the 1,4-dioxane ring system.

Cyclization Reactions in the Formation of 1,4-Dioxane Rings

The formation of the 1,4-dioxane ring is fundamentally a cyclization reaction, which can be approached from various acyclic precursors through different chemical strategies.

Approaches from Acyclic Precursors

The synthesis of 2,2,6,6-tetramethyl-1,4-dioxane from an acyclic precursor would logically start with a molecule that already contains the necessary carbon skeleton and functional groups poised for ring closure. A key hypothetical precursor is the diol, 2-(2-hydroxy-1,1-dimethylethoxy)-2-methylpropan-1-ol . The intramolecular dehydration of this diol, under acidic conditions, would yield the target dioxane. This is a direct parallel to the industrial synthesis of 1,4-dioxane from diethylene glycol.

Another viable approach from an acyclic precursor is through an intramolecular Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This would involve a precursor such as 2-bromo-2-methyl-1-(2-methyl-1,2-oxiran-2-yl)propane , where the alkoxide formed from the hydroxyl group attacks the carbon bearing the halogen in an SN2 reaction to close the ring. The success of this intramolecular approach depends on the stereochemistry and the ability of the molecule to adopt a conformation that favors ring closure over intermolecular polymerization.

Condensation Reactions in Dioxane Formation

Condensation reactions, which unite two molecules with the loss of a smaller molecule like water, are a primary method for forming the 1,4-dioxane ring. The most direct condensation route to this compound is the acid-catalyzed dimerization of 2,2-dimethyloxirane (B32121) (also known as isobutylene (B52900) oxide). vedantu.comhmdb.ca

In this proposed mechanism, a protonated oxirane is attacked by a second molecule of the oxirane. This is followed by a subsequent intramolecular ring-closing step to form the dioxane ring. The reaction is driven by the relief of ring strain in the three-membered epoxide ring. vedantu.com

Alternatively, the condensation of two molecules of a precursor like 2-methyl-1,2-propanediol could be envisioned, though this would require the formation of two ether linkages and is a more complex transformation.

Catalytic Systems in the Synthesis of Substituted 1,4-Dioxanes

The choice of catalyst is critical in the synthesis of dioxanes, influencing both yield and selectivity. For the synthesis of this compound, both homogeneous and heterogeneous catalysts could be employed.

Homogeneous Catalysts:

Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) are traditionally used for the dehydration of diols to form dioxanes. masterorganicchemistry.com Their use, however, can lead to side reactions, including polymerization and rearrangements, especially when dealing with precursors that can form stable tertiary carbocations.

Lewis Acids: Lewis acids such as boron trifluoride (BF₃) are also known to catalyze the dimerization of epoxides. masterorganicchemistry.com

Heterogeneous Catalysts:

Solid Acids: To overcome the separation and corrosion issues associated with homogeneous acids, solid acid catalysts are an attractive alternative. Zeolites, with their defined pore structures, can offer shape selectivity, potentially favoring the formation of the desired six-membered dioxane ring while inhibiting intermolecular polymerization. google.com

Metal Oxides: Mixed metal oxides, such as ZrO₂/TiO₂, have been shown to be effective catalysts for the dimerization of oxirane to 1,4-dioxane at lower temperatures than traditional methods. google.commdpi.com Such a system could be adapted for the dimerization of 2,2-dimethyloxirane.

The table below summarizes potential catalytic systems for the synthesis of this compound.

| Catalyst Type | Specific Example | Reaction Type | Advantages | Potential Challenges |

| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄) | Dehydration of diol; Dimerization of oxirane | Low cost, high activity | Corrosion, difficult to separate, side reactions |

| Homogeneous Lewis Acid | Boron Trifluoride (BF₃) | Dimerization of oxirane | High activity | Moisture sensitive, side reactions |

| Heterogeneous Solid Acid | Zeolites (e.g., ZSM-5) | Dehydration of diol; Dimerization of oxirane | Recyclable, non-corrosive, shape selectivity | Lower activity, potential for deactivation |

| Heterogeneous Metal Oxide | ZrO₂/TiO₂ | Dimerization of oxirane | High selectivity, milder conditions, recyclable | Catalyst preparation can be complex |

Specific Considerations for Introducing and Retaining Geminal Methyl Groups at C2 and C6

The primary challenge in synthesizing this compound lies in the construction of the quaternary carbon centers at the C2 and C6 positions.

Introduction of Geminal Dimethyl Groups: The most straightforward strategy is to use starting materials that already possess the gem-dimethyl motif. Key precursors include:

2,2-Dimethyloxirane: Derived from isobutylene, this is the ideal building block for a dimerization approach.

2-Methyl-1,2-propanediol: This diol can serve as a precursor for a Williamson-type synthesis or a double dehydration/condensation.

Retention of the Tetramethyl Structure: A significant challenge, particularly under acidic conditions, is the potential for carbocation rearrangements. For instance, the acid-catalyzed ring-opening of 2,2-dimethyloxirane proceeds through a tertiary carbocation intermediate. youtube.com While this is the more stable carbocation, preventing subsequent Wagner-Meerwein rearrangements or other side reactions that would lead to isomeric products is crucial. This necessitates careful control over reaction parameters such as temperature, reaction time, and catalyst choice. The use of milder, more selective heterogeneous catalysts could be advantageous in minimizing these unwanted side reactions. The synthesis of other highly substituted tetramethyl heterocycles, such as tetramethylpiperidine (B8510282) derivatives, demonstrates that the formation of such sterically congested structures is feasible with the appropriate choice of reagents and conditions. google.comrsc.org

Structural and Conformational Analysis of 2,2,6,6 Tetramethyl 1,4 Dioxane

Theoretical Foundations of Six-Membered Saturated Heterocycle Conformations

The conformational analysis of 2,2,6,6-tetramethyl-1,4-dioxane is built upon the foundational principles established for six-membered rings, most notably cyclohexane (B81311). These rings are not planar and adopt puckered conformations to relieve angle strain.

Chair, Twist-Boat, and Boat Conformational States

Six-membered saturated rings primarily exist in three main conformations: the chair, the boat, and the twist-boat (or skew-boat).

Chair Conformation: This is generally the most stable conformation for unsubstituted cyclohexane and 1,4-dioxane (B91453). acs.org It is characterized by a staggered arrangement of all substituents on adjacent carbons, minimizing torsional strain. In this conformation, there are two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing away from the ring's perimeter).

Boat Conformation: This is a higher-energy, more flexible conformation. It suffers from torsional strain due to eclipsing interactions between substituents on four of the ring carbons. Additionally, there is a significant steric interaction, known as the "flagpole" interaction, between the two "up" atoms (at positions 1 and 4).

Twist-Boat (or Skew-Boat) Conformation: This conformation is an intermediate between the boat and chair forms. It is formed by slightly twisting the boat conformation, which alleviates some of the torsional and flagpole strain. Consequently, the twist-boat is generally lower in energy than the true boat conformation. For some substituted rings, particularly those with significant steric crowding, the twist-boat can become the most stable conformer. nih.govscispace.com

Energy Profiles of Conformational Interconversions

The different conformations of a six-membered ring can interconvert through a process known as ring inversion or "ring-flipping." For a molecule like 1,4-dioxane, this process involves passing through several high-energy transition states and intermediates.

The transition from a chair conformation to its inverted counterpart proceeds through a half-chair transition state to a twist-boat intermediate. acs.org The molecule can then pass through a boat transition state to another twist-boat form before settling into the inverted chair conformation. The energy barrier for this process is influenced by the substituents on the ring. Ab initio molecular orbital theory studies on unsubstituted 1,4-dioxane have characterized the chair as the energy minimum, followed by two twist-boat conformations at higher energy. acs.org The transition state connecting the chair and twist-boat forms is a half-chair structure. acs.org

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| Twist-Boat | ~5-6 |

| Boat | ~7-8 |

| Half-Chair (Transition State) | ~10-11 |

Note: The values in the table are approximate and can vary based on the computational method used. The data shown are typical for unsubstituted 1,4-dioxane.

Stereoelectronic and Steric Effects of Tetramethyl Substitution

The presence of four methyl groups at the C2 and C6 positions of the 1,4-dioxane ring introduces significant steric and electronic perturbations that dictate the molecule's preferred conformation.

1,3-Diaxial Interactions and Their Influence on Ring Conformation

In a standard chair conformation, substituents can occupy either axial or equatorial positions. Axial substituents are subject to steric repulsion from other axial groups on the same side of the ring, specifically those at the 1,3 and 1,5 positions. libretexts.orgchemistrysteps.com This repulsion is known as a 1,3-diaxial interaction. libretexts.orgquimicaorganica.org

For this compound, a hypothetical chair conformation would be severely destabilized. In this arrangement, one methyl group at C2 and one at C6 would be forced into axial positions. This would create highly unfavorable 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens on the other carbons, and more importantly, a severe interaction between the two axial methyl groups across the ring. Such strong steric hindrance makes the chair conformation energetically costly. Consequently, the molecule is expected to adopt a non-chair conformation, such as a twist-boat, to move the bulky methyl groups away from these interfering positions. nih.gov Studies on similarly crowded 1,3-dioxanes have shown that severe steric interactions can force the ring into a twist conformation to alleviate the strain. nih.govresearchgate.net

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H | 0 |

| -CH₃ | 1.7 |

| -CH₂CH₃ | 1.8 |

| -C(CH₃)₃ | >4.5 |

Note: A-values quantify the energy cost of placing a substituent in the axial position in a cyclohexane ring. While these values are for cyclohexane, they provide a good estimate of the steric bulk of the substituents in a six-membered ring.

Anomeric Effects in 1,4-Dioxane Systems

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom in a saturated ring to prefer an axial orientation, which is counterintuitive from a steric perspective. acs.orgrsc.org This effect is typically explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond. rsc.orgnih.gov

Advanced Spectroscopic Probes for Conformational Elucidation

Determining the precise conformation of molecules like this compound requires sophisticated experimental techniques, often combined with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. Variable-temperature NMR studies can reveal the energy barriers between different conformers by observing changes in the spectra as the rate of interconversion changes. researchgate.net For instance, at low temperatures, the ring inversion of a substituted dioxane might "freeze out" on the NMR timescale, allowing for the observation of distinct signals for the different conformations. The coupling constants between protons can also provide information about the dihedral angles and thus the ring's geometry.

X-ray Crystallography: When a compound can be crystallized, X-ray diffraction provides a definitive picture of its solid-state conformation. This technique can precisely measure bond lengths, bond angles, and torsional angles, offering an unambiguous view of the molecular structure.

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are indispensable for mapping the potential energy surface of a molecule. acs.orgresearchgate.net These calculations can predict the relative stabilities of different conformers (chair, boat, twist-boat) and the energy barriers for their interconversion, providing insights that can be difficult to obtain experimentally.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its conformation. nih.gov By comparing experimental spectra with those calculated for different possible conformations, it is possible to identify the dominant form present. acs.orgnih.gov

Through the combined application of these methods, a detailed understanding of the structural and dynamic properties of this compound can be achieved, revealing how the interplay of steric and electronic effects governs its molecular shape.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules in solution. fiveable.me For this compound, the high degree of symmetry simplifies its ¹H and ¹³C NMR spectra.

Due to rapid ring inversion at room temperature between two equivalent chair conformations, the molecule exhibits a time-averaged symmetry. This leads to chemical equivalence for all twelve protons of the four methyl groups. Consequently, the ¹H NMR spectrum is expected to show a single, sharp singlet. Similarly, the ¹³C NMR spectrum would display only three distinct signals: one for the four equivalent methyl carbons, one for the two equivalent quaternary carbons (C2 and C6), and one for the two equivalent methylene (B1212753) carbons (C3 and C5).

The chemical shifts can be predicted based on the parent 1,4-dioxane and the effects of alkyl substitution. The protons on the carbons adjacent to the oxygen atoms in 1,4-dioxane appear around 3.69 ppm. docbrown.info The introduction of gem-dimethyl groups at the C2 and C6 positions would influence these shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ | ~1.2 - 1.4 | Singlet |

| ¹H | -CH₂- | ~3.5 - 3.7 | Singlet |

| ¹³C | -C H₃ | ~25 - 30 | Quartet |

| ¹³C | C (CH₃)₂ | ~70 - 75 | Singlet |

| ¹³C | -C H₂- | ~65 - 70 | Triplet |

Dynamic NMR studies at low temperatures could potentially "freeze out" the chair-to-chair interconversion, allowing for the observation of distinct signals for the axial and equatorial methyl groups, providing quantitative data on the energy barrier of this conformational process.

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a compound. nih.gov These methods are complementary, as their selection rules differ; some vibrations may be active in IR but not Raman, and vice versa. nih.gov

For this compound, the most characteristic feature in its IR spectrum is the strong C-O-C stretching vibration, typical for ethers, which is expected to appear in the 1000-1300 cm⁻¹ region. fiveable.me Studies on the parent 1,4-dioxane show characteristic ring breathing and C-H vibrations. researchgate.net The tetramethyl substitution introduces additional strong C-H stretching and bending vibrations from the methyl groups.

Raman spectroscopy is particularly sensitive to the symmetric vibrations of the molecular skeleton. nih.gov Therefore, symmetric ring breathing modes and symmetric C-C stretching vibrations would be prominent in the Raman spectrum of this compound.

Table 2: Key Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (methyl) | 2950 - 3000 | Strong | Strong |

| C-H Stretch (ring CH₂) | 2850 - 2950 | Medium | Medium |

| C-H Bend (methyl/methylene) | 1350 - 1470 | Medium-Strong | Medium |

| C-O-C Asymmetric Stretch | 1100 - 1150 | Strong | Weak |

| Ring Breathing/C-C Stretch | 800 - 1000 | Medium | Strong |

| Ring Deformations | 400 - 600 | Medium | Medium |

Data synthesized from general spectroscopic principles and data for 1,4-dioxane and other ethers. fiveable.meresearchgate.netresearchgate.net

Photoelectron Spectroscopy for Electronic Structure Interpretation

Photoelectron spectroscopy (PES) measures the ionization energies of molecules, providing direct insight into the energies of molecular orbitals and the electronic structure. youtube.com By irradiating a molecule with high-energy photons, electrons are ejected, and their kinetic energies are measured. nih.gov

For a diether like this compound, the highest occupied molecular orbitals (HOMOs) are expected to be the non-bonding lone pair orbitals on the two oxygen atoms. A study of the parent 1,4-dioxane determined its first ionization potential, corresponding to the removal of an electron from one of these lone pair orbitals. acs.org

The introduction of four electron-donating methyl groups in this compound is expected to destabilize the HOMOs through inductive effects. This would result in a lower first ionization energy compared to the unsubstituted 1,4-dioxane. The PES spectrum would show distinct bands corresponding to ionization from different molecular orbitals, with the first band at the lowest energy representing the oxygen lone pairs. Analysis of the vibrational fine structure on these bands can provide information about the geometry of the resulting cation. nih.govuliege.be

X-ray Crystallography Studies of Related Dioxane Derivatives for Structural Insights

Studies on co-crystals of 1,4-dioxane and various substituted derivatives consistently show the dioxane ring in a chair geometry. researchgate.net The bond lengths and angles are well-established from these studies. The C-O bond length is typically found to be around 1.42-1.43 Å, and the C-C bond length is approximately 1.52 Å. The bond angles within the ring (C-O-C and O-C-C) are generally close to the ideal tetrahedral angle of 109.5°, though slightly larger to accommodate the ring structure. For instance, in one study, the endocyclic C-C-O angle in a dioxane derivative was found to be 109.3°, while the C-O-C angle was 112.5°.

The bulky gem-dimethyl groups at the C2 and C6 positions in this compound would be expected to have a significant steric influence but are unlikely to force the ring out of its preferred chair conformation. Instead, minor distortions in bond angles might occur to relieve steric strain between the methyl groups.

Table 3: Typical Structural Parameters from X-ray Crystallography of 1,4-Dioxane Derivatives

| Parameter | Typical Value (Å or °) |

| Conformation | Chair |

| C-O Bond Length | 1.42 - 1.43 Å |

| C-C Bond Length | 1.51 - 1.53 Å |

| C-O-C Bond Angle | 111 - 113° |

| O-C-C Bond Angle | 109 - 111° |

Data derived from published crystallographic studies of various 1,4-dioxane derivatives. acs.orgresearchgate.net

Reactivity and Mechanistic Investigations of 2,2,6,6 Tetramethyl 1,4 Dioxane

General Reactivity Patterns of Cyclic Ethers

Cyclic ethers, such as 2,2,6,6-tetramethyl-1,4-dioxane, exhibit reactivity that is largely dictated by the presence of the ether oxygen atoms and the inherent strain of the ring system. The oxygen atoms, with their lone pairs of electrons, act as Lewis bases, making them susceptible to protonation or coordination with Lewis acids. This activation is often the initial step in many of their characteristic reactions.

The reactivity of cyclic ethers is also influenced by ring strain. For instance, four-membered rings like oxetanes possess significant strain energy (107 kJ/mol), making them prone to ring-opening reactions. radtech.org While six-membered rings like 1,4-dioxane (B91453) are less strained, they can still undergo ring-opening under specific conditions, particularly when catalyzed by acids. acs.orgacs.org The presence of four methyl groups in this compound introduces considerable steric hindrance around the oxygen atoms and the adjacent carbons, which can influence the rate and mechanism of reactions compared to its unsubstituted counterpart, 1,4-dioxane.

Ring-Opening Reactions and Mechanistic Pathways

Ring-opening is a key reaction pathway for cyclic ethers, providing a route to linear, functionalized molecules. This process can be initiated by various reagents and typically involves the cleavage of a carbon-oxygen bond.

Acid-Catalyzed Hydrolysis Mechanisms

In the presence of an acid catalyst, such as dilute hydrochloric or sulfuric acid, and water, cyclic ethers undergo hydrolysis. The reaction is initiated by the protonation of an ether oxygen by a hydroxonium ion (H₃O⁺), which makes the ring more susceptible to nucleophilic attack by water. chemguide.co.uk

Two primary mechanisms are considered for this process: the A-1 (unimolecular) and A-2 (bimolecular) mechanisms. viu.cascispace.com

A-1 Mechanism: This pathway involves a slow, rate-determining step where the protonated ether cleaves to form a carbocation intermediate, which is then rapidly attacked by water. This mechanism is favored by structural features that stabilize the resulting carbocation. viu.ca

A-2 Mechanism: This pathway involves a direct, bimolecular (Sₙ2-like) attack by a water molecule on one of the α-carbons of the protonated ether. chemguide.co.ukviu.ca This mechanism is sensitive to steric hindrance at the site of attack.

For this compound, the presence of tertiary carbons adjacent to the oxygen atoms could potentially stabilize a carbocation, favoring an A-1 pathway. However, the significant steric bulk of the four methyl groups would strongly disfavor an A-2 mechanism by impeding the backside attack of a nucleophile. viu.ca The specific mechanism can also be influenced by solvent conditions; studies on diethoxymethane (B1583516) hydrolysis in dioxane-water mixtures show that the nature of the acid catalyst and solvent composition can significantly alter reaction rates. scispace.com

Nucleophilic Attack on the Dioxane Ring

Direct nucleophilic attack on an unactivated ether ring is generally difficult. However, when the ether oxygen is coordinated to a Lewis acid or a proton, the ring becomes activated towards nucleophilic cleavage. Research has shown that reactions of 1,4-dioxane with a combination of a Lewis acid, such as B(C₆F₅)₃, and a suitable base (nucleophile) can lead to ring-opened products. acs.org

In the case of this compound, a nucleophilic attack would likely follow an SₙAr-like addition-elimination mechanism, particularly after activation. nih.gov The nucleophile would add to the activated carbon-oxygen bond, forming an intermediate which then undergoes ring cleavage. Strong carbon nucleophiles, such as organolithium reagents, have been shown to be effective in the substitution reactions of related heterocyclic systems. nih.gov However, the steric hindrance from the methyl groups on the this compound ring would present a significant barrier to the approach of the nucleophile, likely requiring harsh reaction conditions.

Oxidation Pathways of 1,4-Dioxanes

The carbon-hydrogen bonds adjacent to the ether oxygens in 1,4-dioxanes are susceptible to oxidation. This can lead to the formation of unstable peroxides or be controlled to introduce new functional groups.

Formation of Peroxide Species and Stability Considerations

Like many ethers, 1,4-dioxane is a peroxide-forming chemical. louisville.edusigmaaldrich.com This process, known as autoxidation, occurs when the compound is exposed to atmospheric oxygen and is often catalyzed by light and heat. sigmaaldrich.com The mechanism involves a free-radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen. The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical, which can then abstract a hydrogen from another ether molecule to form a hydroperoxide and propagate the chain.

These peroxides can be highly unstable and pose a significant explosion hazard, especially if they become concentrated through evaporation or distillation. louisville.edumines.edu Peroxide crystals can form on container threads and detonate from the friction of opening the lid. louisville.edu For this reason, peroxide-forming solvents like dioxanes have recommended discard dates, typically 12 months for inhibited chemicals. nih.gov The presence of four methyl groups in this compound provides tertiary C-H bonds, which are generally more susceptible to hydrogen abstraction than the secondary C-H bonds in unsubstituted 1,4-dioxane, potentially accelerating the initial step of peroxide formation.

Table 1: Peroxide Formation Hazard Classification

| Class | Hazard Description | Examples | Recommended Testing/Disposal |

|---|---|---|---|

| Class A | Forms explosive peroxides without concentration. | Isopropyl ether, Divinyl acetylene | Discard after 3 months (opened) or 12 months (unopened). nih.gov |

| Class B | Peroxide hazard upon concentration. | 1,4-Dioxane, Tetrahydrofuran, Diethyl ether | Test before distillation. Discard after 12 months unless tested. sigmaaldrich.comnih.gov |

| Class C | Can undergo hazardous polymerization initiated by peroxides. | Styrene, Acrylic acid, Vinyl acetate (B1210297) | Discard after 12 months unless tested. wwu.edu |

This table provides a general classification for peroxide-forming chemicals. This compound would fall under Class B.

Controlled Oxidation for Functional Group Introduction

While uncontrolled oxidation leads to dangerous peroxides, controlled oxidation can be a useful synthetic tool. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective in degrading 1,4-dioxane. deswater.com For example, the Fenton reagent (H₂O₂/Fe(II)) has been shown to degrade 97-99% of 1,4-dioxane in aqueous solutions within 30 minutes. nih.gov

Biological oxidation by certain bacteria can transform 1,4-dioxane into intermediates such as 2-hydroxyethoxyacetic acid (HEAA). berkeley.edu Furthermore, transition metal catalysis offers a direct route for functionalization. A nickel-catalyzed method has been developed for the oxidative C(sp³)-H arylation of 1,4-dioxane, directly forming a carbon-carbon bond on the ether ring. nih.gov These methods could potentially be adapted for this compound to introduce functional groups, although the steric hindrance and electronic effects of the methyl groups would need to be considered in optimizing reaction conditions.

Transformations Involving the Methyl Substituents

No specific research data is publicly available regarding the chemical transformations of the methyl groups on this compound.

Mechanistic Studies of Selectivity in Chemical Transformations

There are no specific mechanistic studies on the selectivity of chemical transformations for this compound documented in the public scientific literature.

Computational and Theoretical Chemistry of 2,2,6,6 Tetramethyl 1,4 Dioxane

Quantum Chemical Approaches to Molecular Structure and Energetics

Quantum chemical methods are fundamental tools for investigating the intrinsic properties of molecules. These approaches solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. For 2,2,6,6-tetramethyl-1,4-dioxane, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry.

This calculation involves optimizing the positions of all atoms to find the lowest energy state of the molecule. The results would provide precise data on bond lengths (e.g., C-C, C-O, C-H), bond angles, and dihedral angles that define the molecule's shape. DFT also yields crucial electronic properties such as the distribution of electron density, the molecular electrostatic potential (which indicates regions susceptible to electrophilic or nucleophilic attack), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity. uni.lu

Table 1: Hypothetical DFT-Calculated Ground State Geometry and Electronic Properties of this compound

| Parameter | Description | Hypothetical Value (Example) |

| Geometric Parameters | ||

| C-O Bond Length | The distance between the carbon and oxygen atoms in the dioxane ring. | ~1.43 Å |

| C-C Bond Length (ring) | The distance between the carbon atoms within the dioxane ring. | ~1.54 Å |

| C-C Bond Length (methyl) | The distance between a ring carbon and a methyl group carbon. | ~1.53 Å |

| O-C-C Bond Angle | The angle formed by the oxygen and two adjacent carbon atoms in the ring. | ~109.5° |

| Electronic Properties | ||

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | 1.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical stability. | 8.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~1.2 D |

Note: The values in this table are illustrative examples based on typical values for similar organic molecules and are not based on actual published research for this compound.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational cost.

For this compound, high-level ab initio calculations would be used to obtain highly accurate single-point energies for specific geometries (often those optimized with DFT). This allows for a more reliable prediction of thermochemical properties like the enthalpy of formation and reaction energies. Furthermore, these methods can provide very precise calculations of electronic properties, serving as a benchmark for less computationally expensive methods.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Due to the flexibility of its six-membered ring, this compound can exist in various spatial arrangements known as conformations. The dioxane ring can adopt several forms, such as the stable chair conformation and more flexible boat or twist-boat conformations. acs.org

Molecular mechanics (MM) employs classical physics principles, treating atoms as balls and bonds as springs, to rapidly calculate the potential energy of these different conformations. By systematically rotating the bonds within the molecule, MM can map out the entire conformational landscape and identify low-energy, stable conformers.

Molecular dynamics (MD) simulations would build upon this by simulating the movement of the atoms over time at a given temperature. An MD simulation on this compound would reveal the dynamic behavior of the ring, including the energy barriers for converting between different conformations (e.g., the chair-to-boat inversion barrier). This provides insight into the molecule's flexibility and the relative populations of its conformers at room temperature. researchgate.net

Computational Prediction of Spectroscopic Signatures

Computational chemistry is a vital tool for interpreting and predicting experimental spectra. For this compound, theoretical calculations could predict its key spectroscopic signatures.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus. These predicted shifts are invaluable for assigning peaks in an experimental spectrum to specific atoms in the molecule, aiding in structure verification.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific type of bond vibration (e.g., C-O stretching, C-H bending). This allows for the identification of functional groups and comparison with experimental IR data.

Analysis of Intermolecular Interactions and Solvent Effects through Modeling

The behavior of this compound in a real-world chemical environment is influenced by its interactions with surrounding molecules, particularly solvents. Computational modeling can simulate these effects.

Using continuum solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models (where individual solvent molecules are included in the calculation), it is possible to study how a solvent would affect the properties of this compound. These models can predict how the conformational equilibrium might shift in different solvents or how the electronic properties and reactivity might change due to solvation. nih.gov Furthermore, these models can analyze specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the dioxane derivative and solvent molecules, providing a molecular-level understanding of its solution-phase behavior. itrcweb.org

Applications of 2,2,6,6 Tetramethyl 1,4 Dioxane in Chemical Synthesis and Materials Science Excluding Prohibited Areas

Role as a Specialized Solvent in Organic Transformations

There is currently no available scientific literature that specifically investigates the role of 2,2,6,6-Tetramethyl-1,4-dioxane as a specialized solvent in organic transformations.

Influence on Reaction Kinetics and Stereoselectivity

No research findings were identified that detail the influence of this compound on reaction kinetics or stereoselectivity. While the related compound, 1,4-dioxane (B91453), is known to influence such parameters, no analogous studies have been published for its tetramethylated derivative.

Utilization as a Building Block in Complex Organic Molecule Synthesis

There is no available research documenting the use of this compound as a building block in the synthesis of complex organic molecules.

Precursor for Advanced Heterocyclic Scaffolds

No synthetic methods have been reported in the literature that utilize this compound as a precursor for the generation of advanced heterocyclic scaffolds.

Role in Polymer Chemistry as a Monomer or Component

A review of the current scientific and patent literature reveals no instances of this compound being used as a monomer or a component in polymer chemistry.

Coordination Chemistry: Exploration as a Ligand or Solvating Agent

There are no published studies on the coordination chemistry of this compound, either as a ligand for metal complexes or as a solvating agent in coordination compounds.

Future Research Directions and Perspectives for 2,2,6,6 Tetramethyl 1,4 Dioxane

Development of Green Chemistry-Compliant Synthetic Methodologies

The synthesis of substituted 1,4-dioxanes traditionally involves methods that are not always aligned with the principles of green chemistry. For instance, the acid-catalyzed dehydration of diethylene glycols often requires high temperatures (130-200 °C) and strong acids like sulfuric acid, leading to potential charring and byproduct formation. nih.govchemicalbook.com Another route involves the dimerization of oxiranes, which can also be catalyzed by acids. mdpi.com

A significant area for future research is the development of environmentally benign synthetic routes to 2,2,6,6-tetramethyl-1,4-dioxane. The logical precursor for this compound is 2,5-dimethyl-2,5-hexanediol. A potential synthetic pathway could involve the catalytic cyclodehydration of this diol. While general methods for cyclizing diols using catalysts like copper (II) bromide in high-pressure microreactors exist, they still operate at high temperatures (175-190°C). chemicalbook.com

Future investigations should focus on novel catalytic systems that can facilitate this transformation under milder conditions. This includes exploring solid acid catalysts, zeolites, or enzymatic processes that offer higher selectivity, reduce waste, and operate at lower temperatures and pressures. The goal would be to develop a process with high atom economy, using non-toxic catalysts and solvents, and minimizing energy consumption.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Precursor | Catalyst/Conditions | Potential Advantages | Future Research Goal |

|---|---|---|---|---|

| Classical Acid Catalysis | 2,5-Dimethyl-2,5-hexanediol | H₂SO₄, ~160°C | Established method | Improve yield, reduce byproducts |

| Heterogeneous Catalysis | 2,5-Dimethyl-2,5-hexanediol | Solid Acid (e.g., Zeolite) | Catalyst reusability, easier purification | Optimize catalyst for high selectivity |

| Biocatalysis | 2,5-Dimethyl-2,5-hexanediol | Dehydratase Enzyme | High specificity, mild conditions | Identify/engineer suitable enzyme |

| Flow Synthesis | 2,5-Dimethyl-2,5-hexanediol | Supported Catalyst | Enhanced heat transfer, safety, scalability | Develop a continuous, efficient process |

Investigation of Novel Reactivity under Extreme Conditions

The reactivity of this compound, particularly under extreme conditions of high temperature and pressure, is a critical area for future exploration. The parent compound, 1,4-dioxane (B91453), is known to be thermally stable up to approximately 350°C, above which it undergoes thermal cracking. researchgate.net It is also noted to be unstable at elevated temperatures and pressures, potentially forming explosive mixtures with air. epa.gov

The four methyl groups at the C2 and C6 positions introduce significant steric hindrance and electron-donating inductive effects, which are expected to profoundly influence the molecule's stability and reaction pathways compared to unsubstituted 1,4-dioxane. Future research should systematically investigate its thermal and pressure stability.

Key research questions include:

Does the steric shielding from the methyl groups increase the thermal decomposition temperature?

How does the substitution pattern affect the products of thermal cracking?

What is its reactivity under supercritical conditions, and could it serve as a novel solvent or reactant in this state?

Studying its behavior under shock compression, using techniques like reactive molecular dynamics simulations, could provide insights into bond-breaking sequences and reaction mechanisms on ultrafast timescales. researchgate.net This knowledge is fundamental for determining its safe handling limits and for potential applications in high-energy materials or as a solvent in high-pressure synthesis.

Integration with Advanced Flow Chemistry and Microreactor Technologies

Advanced flow chemistry and microreactor systems offer significant advantages for chemical synthesis and reaction analysis, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for energetic reactions. chimia.chyoutube.com While the synthesis of some cyclic ethers has been demonstrated in microreactors, these often still require high pressures and temperatures. chemicalbook.com

A promising future direction is the integration of this compound into this technology. This can be approached in two ways:

Synthesis: Developing a continuous flow process for its synthesis from 2,5-dimethyl-2,5-hexanediol. A packed-bed microreactor with a solid acid catalyst could potentially offer higher efficiency and safety compared to batch processes. The development of a low-cost, reliable, and efficient continuous process would be a significant advancement, similar to what has been achieved for other tetramethyl-substituted heterocycles. rsc.org

Reactivity Studies: Using microreactors to study the reactivity of this compound under conditions that would be hazardous in a conventional batch reactor. This would allow for the safe exploration of its reactions at high temperatures and pressures, enabling the collection of precise kinetic data.

The miniaturized scale of microreactors makes them ideal for safely screening reaction conditions and catalysts, accelerating the discovery of novel transformations. nih.gov

Exploration of its Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry explores the non-covalent interactions that govern molecular recognition and self-assembly. bath.ac.uk The oxygen atoms of the parent 1,4-dioxane molecule are known to act as Lewis bases, allowing it to function as a ligand in coordination complexes and as a guest molecule within host frameworks like metal-organic frameworks (MOFs). bath.ac.ukresearchgate.net

The future exploration of this compound in this field is particularly intriguing. The steric bulk of the four methyl groups surrounding the oxygen atoms would likely hinder its ability to coordinate directly to metal centers or fit into the cavities of many traditional host molecules. This presents a unique research opportunity:

As a Non-coordinating Solvent/Template: Its steric hindrance and specific shape could make it a valuable "spectator" component in supramolecular synthesis, influencing the assembly of other molecules without being incorporated into the final structure.

As a Guest for Large-Cavity Hosts: It could serve as a guest molecule for novel, specifically designed macrocycles with large, appropriately shaped cavities, leading to new host-guest complexes driven by van der Waals forces and hydrophobic effects.

As a Bulky Counterpart in Reactivity Studies: Its potential inability to coordinate could be used to probe the role of solvent coordination in various chemical reactions by comparing outcomes in 1,4-dioxane versus its tetramethylated derivative.

Investigating its interactions with biological macromolecules, such as proteins, could also reveal unique binding behaviors compared to the parent 1,4-dioxane. drugbank.com

Synergistic Application of Experimental and Computational Methods for Deeper Insights

A comprehensive understanding of this compound can only be achieved through the synergistic application of experimental and computational techniques. While such combined approaches have been successfully used to study the conformation and energetics of other substituted dioxanes, this specific isomer remains uncharacterized. researchgate.net

Future research should prioritize a dual experimental-computational approach.

Table 2: Proposed Synergistic Experimental and Computational Studies

| Area of Investigation | Experimental Technique | Computational Method | Desired Insight |

|---|---|---|---|

| Molecular Structure | NMR Spectroscopy, X-ray Crystallography | Density Functional Theory (DFT) | Determine bond lengths, bond angles, and stable conformations (e.g., chair vs. boat). |

| Vibrational Properties | Infrared (IR) and Raman Spectroscopy | Frequency Calculations | Assign vibrational modes and confirm structural analysis. |

| Reaction Mechanisms | Kinetic Studies, Product Analysis (GC-MS) | Transition State Searching, Reaction Path Following | Elucidate pathways for synthesis and decomposition, calculate activation barriers. |

| Electronic Properties | UV-Vis Spectroscopy, Cyclic Voltammetry | Molecular Orbital Analysis | Understand electronic transitions and redox potentials. |

This integrated strategy will provide a robust and detailed picture of the molecule's fundamental properties. Computational models, validated by experimental data, can then be used to predict its behavior in new contexts, guiding further experimental design and accelerating the pace of discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.